P7C3-OMe is a synthetic compound that belongs to the class of aminopropyl carbazoles, known for its neuroprotective and proneurogenic properties. Initially discovered as a neuroprotective agent, P7C3-OMe has garnered attention for its ability to promote the survival of newborn neurons and protect against neurodegenerative conditions. This compound is primarily classified under neuroprotective agents and is particularly relevant in the context of neurological research and drug development.
P7C3-OMe was derived from the original P7C3 compound, which was identified through a screening process aimed at discovering small molecules that could enhance neurogenesis. The classification of P7C3-OMe falls under organic chemistry and drug discovery, with specific applications in biochemistry related to neuronal health and function. The compound is recognized for its role in activating pathways that enhance neuronal survival and regeneration.
The synthesis of P7C3-OMe involves several key steps, primarily focusing on the modification of the original P7C3 structure to improve its pharmacological properties. The synthesis typically includes:
Technical details regarding the specific reaction conditions (such as temperature, solvents, and catalysts) are critical for optimizing yield and purity during synthesis.
The molecular structure of P7C3-OMe can be described as follows:
Data from crystallographic studies provide insight into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding its interaction with biological targets.
P7C3-OMe undergoes several chemical reactions that are crucial for its biological activity:
Understanding these reactions at a molecular level helps elucidate how P7C3-OMe exerts its protective effects on neuronal cells.
The mechanism of action of P7C3-OMe primarily involves:
Data from in vivo studies indicate that P7C3-OMe significantly enhances neurogenesis in animal models, further supporting its role as a neuroprotective agent.
P7C3-OMe exhibits several notable physical and chemical properties:
Relevant data from analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry further confirm the identity and purity of P7C3-OMe.
P7C3-OMe has significant applications in scientific research:
The discovery of P7C3-OMe traces back to a pioneering target-agnostic in vivo screen designed to identify neuroprotective compounds. Researchers screened 1,000 structurally diverse small molecules from a chemical library, infused intracerebroventricularly (ICV) via osmotic minipumps into adult mice over seven days. This approach bypassed blood-brain barrier limitations and prioritized functional outcomes over hypothetical mechanisms. During infusion, bromodeoxyuridine (BrdU) labeled proliferating neural precursor cells in the hippocampal subgranular zone. Crucially, mice were housed without environmental enrichment to establish a low neurogenesis baseline, enhancing detection sensitivity [1] [8].
The screen quantified BrdU⁺ cells in the dentate gyrus contralateral to the infusion site. Eight pro-neurogenic compounds emerged, including the parent molecule P7C3 (Pool 7, Compound 3). P7C3 doubled BrdU⁺ cell counts compared to artificial cerebrospinal fluid controls, matching the efficacy of fibroblast growth factor-2 (FGF-2), a positive control. Follow-up studies revealed P7C3 did not accelerate cell proliferation but instead enhanced the survival of newborn neurons by blocking apoptosis during their maturation phase. This neuroprotective phenotype became the cornerstone for developing optimized derivatives, including P7C3-OMe [1] [2].
Table 1: Key Screening Parameters for P7C3 Series Discovery
Parameter | Detail | Significance |
---|---|---|
Screening Duration | 7 days | Captured 40% apoptosis window for newborn neurons |
Compound Delivery | ICV infusion (10 μM per compound) | Ensured brain exposure; bypassed BBB limitations |
BrdU Administration | Daily intraperitoneal (50 mg/kg) | Labeled proliferating neural precursor cells |
Baseline Control | Individual housing, no running wheels | Minimized confounding neurogenic stimuli |
Hit Criteria | ≥2-fold increase in BrdU⁺ cells vs. vehicle control | Matched efficacy of FGF-2 positive control |
P7C3-OMe emerged from systematic structure-activity relationship (SAR) studies on the aminopropyl carbazole scaffold of P7C3. The parent compound (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) contains three modifiable regions: the carbazole ring, aniline moiety, and chiral hydroxypropyl linker. Medicinal chemists synthesized 37 analogs to delineate critical pharmacophores [3] [6]:
P7C3-OMe demonstrated comparable proneurogenic efficacy to P7C3 but with improved pharmaceutical properties. Its methoxy group provided a synthetic handle for further derivatization (e.g., affinity probes) and modulated electronic properties to enhance stability. Crucially, it retained favorable pharmacokinetics: oral bioavailability (32%), blood-brain barrier penetration (brain:plasma AUC ratio = 3.7), and plasma half-life (6.7 hours post-intraperitoneal dose) [2] [6].
Table 2: SAR Analysis of P7C3 Analogs Leading to P7C3-OMe
Structural Modification | Analog Example | Neurogenic Activity | Key Insight |
---|---|---|---|
Carbazole Halogenation | |||
3,6-Dibromo (P7C3) | Parent | +++ | Bromines critical for activity |
3,6-Dichloro | 1 | + | Reduced potency |
Unsubstituted | 2 | - | Complete loss of activity |
Aniline Substitution | |||
meta-Methoxy (P7C3-OMe) | 8 | +++ | Retained efficacy; improved synthetic utility |
ortho-Methyl | 3 | + | Reduced activity |
Pyrazole replacement | P7C3A29 | - | Loss of target engagement |
Linker Modification | |||
Chiral hydroxypropyl (P7C3) | Parent | +++ | Stereochemistry determines efficacy |
Fluorinated linker | P7C3A20 | ++++ | Enhanced metabolic stability |
Extended linker ( +CH₂) | P7C3A35 | - | Disrupted binding geometry |
The chiral center within P7C3-OMe’s hydroxypropyl linker confers striking enantioselective neuroprotection. Separation of racemic P7C3-OMe into its (R)- and (S)-enantiomers revealed that >90% of the proneurogenic activity resides in the (S)-enantiomer. In vivo testing demonstrated the (S)-enantiomer doubled newborn neuron survival in the murine dentate gyrus at 1 μM, while the (R)-enantiomer showed negligible effects even at 10-fold higher concentrations [3] [6].
Mechanistically, this specificity correlates with differential effects on mitochondrial integrity. The (S)-enantiomer stabilizes mitochondrial membrane potential in newborn neurons, reducing caspase-3 activation and apoptosis. In contrast, the (R)-enantiomer fails to inhibit cytochrome c release or maintain ATP levels. Molecular modeling suggests the (S)-configuration optimally positions hydrogen-bond donors to interact with a putative protein target, later identified as nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD⁺ biosynthesis [6] [9].
Enantiomeric purity also dictates functional recovery in disease models. In ghrelin-receptor-null mice subjected to chronic social defeat stress—a model of depression—only the (S)-P7C3-OMe restored neurogenesis in the ventral hippocampus and reversed depressive-like behaviors. Radiation-induced ablation of hippocampal stem cells abolished this effect, confirming that functional recovery requires newborn neuron survival mediated specifically by the (S)-enantiomer [6].
Table 3: Comparative Efficacy of P7C3-OMe Enantiomers
Parameter | (S)-P7C3-OMe | (R)-P7C3-OMe | Racemic Mixture |
---|---|---|---|
Neurogenic EC₅₀ | 0.2 μM | >10 μM | 0.5 μM |
Mitochondrial Protection | ++++ | - | ++ |
Antiapoptotic Effect | Inhibits caspase-3 | No effect | Moderate inhibition |
NAMPT Activation | 3.5-fold increase | 1.1-fold increase | 2.3-fold increase |
In Vivo Efficacy (Depression Models) | Full reversal of behavioral deficits | No effect | Partial efficacy |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8